molecular formula C10H7ClN2O B1487074 6-(3-Chlorophenyl)pyrimidin-4-ol CAS No. 1692752-85-4

6-(3-Chlorophenyl)pyrimidin-4-ol

Cat. No. B1487074
CAS RN: 1692752-85-4
M. Wt: 206.63 g/mol
InChI Key: SJDOUASUTAQNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(3-Chlorophenyl)pyrimidin-4-ol” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Anticancer Activity

6-(3-Chlorophenyl)pyrimidin-4-ol: has shown promising results in the field of oncology. Studies have indicated that derivatives of this compound exhibit in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). The presence of the phenyl group and the pyrimidin-4-ol moiety contribute to its inhibitory activity, with IC50 values in the micromolar range, suggesting potential as anticancer agents .

Free Radical Scavenging

This compound also plays a role in antioxidant research . The pyrimidin-4-ol core is associated with free radical scavenging activity, which is crucial in combating oxidative stress in biological systems. This property can be harnessed in developing therapeutic agents that protect cells from damage caused by free radicals .

Enzyme Inhibition

The structural similarity of 6-(3-Chlorophenyl)pyrimidin-4-ol to purines makes it a candidate for enzyme inhibition studies. It has been used to explore the inhibition of various protein kinases, which are key targets in the treatment of diseases like cancer. By inhibiting these enzymes, the compound can reduce cell division and induce apoptosis in tumor cells .

Drug Design and Synthesis

In pharmaceutical chemistry, this compound serves as a building block for the design and synthesis of novel drugs. Its versatile structure allows for the creation of a wide array of derivatives with potential pharmacological properties, including antiproliferative and antitumor activities .

Antiviral and Antimicrobial Research

The pyrazolo[3,4-d]pyrimidine scaffold, to which 6-(3-Chlorophenyl)pyrimidin-4-ol belongs, has been investigated for its antiviral and antimicrobial potential. This research is crucial in the development of new treatments for infectious diseases .

Neurodegenerative Disease Treatment

There is interest in the application of this compound in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a valuable compound for developing treatments for conditions like Parkinson’s disease .

Renal Cancer Treatment

Recent studies have highlighted the effectiveness of 6-(3-Chlorophenyl)pyrimidin-4-ol derivatives against renal cancer cell lines. This opens up new avenues for the treatment of kidney cancer, with the potential for more targeted and effective therapies .

Chemotherapy Enhancement

Finally, the compound’s role in enhancing the efficacy of chemotherapy is being explored. By combining it with existing chemotherapeutic agents, researchers aim to improve the selectivity and pharmacokinetic profiles of cancer treatments, thereby reducing side effects and improving patient outcomes .

Safety and Hazards

The safety data sheet for a similar compound, pyrimidin-4-ol, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOUASUTAQNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Chlorophenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(3-Chlorophenyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(3-Chlorophenyl)pyrimidin-4-ol
Reactant of Route 4
6-(3-Chlorophenyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(3-Chlorophenyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(3-Chlorophenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.